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Compound of Interest

Compound Name: D-Altrose-1-13C

Cat. No.: B12403881

For researchers, scientists, and professionals in drug development, the availability and
technical specifications of isotopically labeled compounds are critical for advancing metabolic
studies and drug discovery. This in-depth guide provides a comprehensive overview of
commercially available D-Altrose-1-13C, a valuable tool for tracing metabolic pathways and
elucidating complex biological processes.

Introduction to D-Altrose-1-13C

D-Altrose is a rare aldohexose, an epimer of D-glucose. The stable isotope-labeled form, D-
Altrose-1-13C, incorporates a carbon-13 isotope at the C1 position. This labeling allows for the
tracking and quantification of altrose and its metabolic products through techniques such as
nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its primary
application lies in metabolic flux analysis, where it serves as a tracer to investigate
carbohydrate metabolism in various biological systems.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer D-Altrose-1-13C for research purposes. While detailed
specifications can vary by batch and supplier, the following table summarizes the available
guantitative data for this compound. Researchers are advised to request lot-specific
Certificates of Analysis (CoA) from suppliers for the most accurate and up-to-date information.
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Parameter Specification

Supplier(s) Citation

CAS Number 70849-27-3

MedchemExpress,
Chemsrc, Biosynth, [11[2][3][4]
United States

Biological

Molecular Formula Cs13CH120s

MedchemExpress,
Chemsrc, Biosynth, [1][2]031[4]
United States

Biological

Molecular Weight 181.15 g/mol

MedchemExpress,
United States [1]14]

Biological

Chemical Purity > 96.0%

Chemsrc (for
Shanghai Nianxing [2]
Industrial Co., Ltd.)

Typically >99 atom %

Isotopic Enrichment
13C

General specification
for similar labeled

compounds

) White to off-white
Physical Appearance
powder

General description

(5]
for D-Altrose

106-108 °C (for

Melting Point
unlabeled D-Altrose)

Data for unlabeled

[5]

compound

+32.6° (c=7.6 in H20,
for unlabeled D-
Altrose)

Specific Optical
Rotation [a]D

Data for unlabeled

[5]

compound

Experimental Protocols

The primary applications of D-Altrose-1-13C are in NMR spectroscopy for structural and

conformational studies and in metabolic flux analysis as a tracer. The following sections provide

detailed methodologies for these key experiments.
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Synthesis of D-Altrose-1-13C

While most researchers will purchase D-Altrose-1-13C commercially, understanding its
synthesis can be valuable. A common method for preparing 1-:3C-labeled aldoses is the
cyanohydrin synthesis. This process involves the reaction of an aldopentose (in this case, D-
Ribose) with a 13C-labeled cyanide source, followed by hydrolysis and reduction.

Workflow for the Synthesis of D-[1-13C]Aldohexoses:

Epimeric Nitriles
(D-Altrononitrile-1-*C and D-Allononitrile-1-13C)

Cyanohydrin Formation

Click to download full resolution via product page

Cyanohydrin synthesis of D-Altrose-1-13C.

13C NMR Spectroscopy for Tautomer Analysis

High-resolution 13C NMR spectroscopy is a powerful technique to study the different forms of
sugars in solution, including the pyranose, furanose, and acyclic aldehyde and hydrate forms.
The specific labeling at the C1 position with 13C significantly enhances the signal for this
carbon, allowing for the detection and quantification of minor tautomers.

Experimental Protocol for 13C NMR Analysis of D-Altrose-1-13C:

o Sample Preparation: Dissolve a precisely weighed sample of D-Altrose-1-13C in D20 to a
final concentration of approximately 30-60 mM.

 NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 150 MHz for 13C) equipped with
a cryoprobe for enhanced sensitivity.

¢ Acquisition Parameters:

o Pulse Program: A standard single-pulse 13C experiment with proton decoupling.
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o Temperature: Maintain a constant temperature, for example, 30 °C.

o Relaxation Delay: Use a sufficiently long relaxation delay (e.g., 5-10 times the longest T1)
to ensure quantitative signal integration.

o Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise
ratio, which is crucial for quantifying minor species.

o Data Processing and Analysis:

o Apply an appropriate window function (e.g., exponential multiplication with a line
broadening of 0.5-1.0 Hz) before Fourier transformation.

o Carefully phase the spectrum and perform baseline correction.

o Integrate the signals corresponding to the C1 of the different tautomers (a-pyranose, (3-
pyranose, a-furanose, B-furanose, aldehyde, and hydrate).

o Calculate the percentage of each form from the relative integrals.

A study by Zhu et al. (2001) utilized this methodology to quantify the acyclic forms of various D-
[1-13C]aldohexoses, including D-altrose.[6]

Logical Flow for NMR-based Tautomer Quantification:
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Start: D-Altrose-1-13C Sample

( Dissolve in D20 )

l

Process Spectrum
(FT, Phasing, Baseline Correction)

'

Integrate C1 Signals of Tautomers

i
/ /

Click to download full resolution via product page
Workflow for quantifying D-Altrose tautomers via 13C NMR.

Metabolic Tracing and Flux Analysis

D-Altrose-1-13C can be used as a tracer in metabolic flux analysis to investigate carbohydrate
metabolism. The protocol below is a general guideline that can be adapted for specific cell

types or organisms.
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Experimental Protocol for Metabolic Tracing with D-Altrose-1-13C:

Cell Culture: Culture cells of interest to the desired confluence or growth phase.

Isotope Labeling: Replace the standard culture medium with a medium containing D-Altrose-
1-13C as the primary carbohydrate source. The concentration should be optimized for the
specific cell line and experimental goals.

Incubation: Incubate the cells for a predetermined period to allow for the uptake and
metabolism of the labeled altrose. Time-course experiments can be performed to study the
dynamics of metabolic pathways.

Metabolite Extraction:

o Quench the metabolism rapidly, for example, by washing the cells with ice-cold saline and
then adding a cold extraction solvent (e.g., 80% methanol).

o Harvest the cell extracts containing the labeled metabolites.
Sample Analysis:

o Analyze the extracts using mass spectrometry (e.g., LC-MS or GC-MS) to identify and
guantify the mass isotopologues of downstream metabolites.

o The incorporation of 13C into various metabolites provides information about the metabolic
pathways that are active.

Data Analysis: Use specialized software to calculate metabolic fluxes based on the
isotopologue distribution data.

Signaling Pathway of Labeled Metabolite Analysis:
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Workflow for metabolic tracing with D-Altrose-1-13C.
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Conclusion

D-Altrose-1-13C is a valuable research tool for scientists investigating carbohydrate
metabolism. The commercial availability of this compound, coupled with advanced analytical
techniques like NMR and mass spectrometry, enables detailed studies of metabolic pathways
and cellular physiology. The protocols outlined in this guide provide a solid foundation for
researchers to incorporate D-Altrose-1-13C into their experimental designs. For optimal
results, it is crucial to obtain detailed product specifications from the chosen supplier and to
carefully optimize experimental conditions for the specific biological system under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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